1-{1-[(pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride
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Overview
Description
1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyridin-2-ylmethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyridin-2-ylmethyl halide under basic conditions.
Formation of the Trihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine and pyridine rings.
Reduction: Reduced forms of the compound, potentially altering the pyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{1-[(pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-2-yl}methanamine
- 1-{1-[(Pyridin-4-yl)methyl]pyrrolidin-2-yl}methanamine
- 1-{1-[(Pyridin-2-yl)methyl]piperidin-2-yl}methanamine
Comparison: 1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride is unique due to the specific positioning of the pyridin-2-yl group, which can influence its binding affinity and selectivity for biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug discovery and development.
Properties
CAS No. |
2648956-48-1 |
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Molecular Formula |
C11H20Cl3N3 |
Molecular Weight |
300.7 |
Purity |
95 |
Origin of Product |
United States |
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